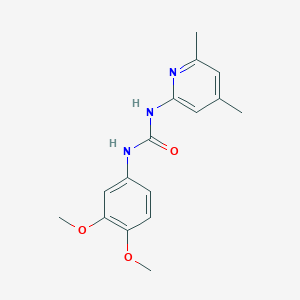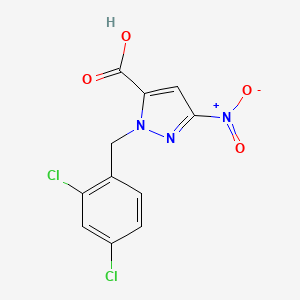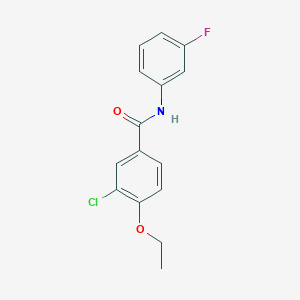![molecular formula C14H13N3 B5776905 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In
Aplicaciones Científicas De Investigación
4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-viral activity against various viruses including herpes simplex virus and human immunodeficiency virus.
Mecanismo De Acción
The exact mechanism of action of 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the replication of various viruses including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine in lab experiments is its ability to exhibit various biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, the synthesis of this compound can be achieved through various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound.
Direcciones Futuras
There are several future directions for the research on 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine. One area of research is the development of analogs of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the exact mechanism of action of this compound. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the potential therapeutic applications of this compound in various diseases such as cancer and viral infections should be further explored.
In conclusion, this compound is a heterocyclic compound that exhibits various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of this compound can be achieved through various methods. Further research is needed to determine the toxicity profile, mechanism of action, and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with acetylacetone and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The yield of this compound can range from moderate to high depending on the reaction conditions.
Propiedades
IUPAC Name |
4,6-dimethyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-8-10(2)15-14-12(9)13(16-17-14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHTXCYWMYZSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)

